(2S)-2-(dimethylazaniumyl)butanoate
Description
Properties
IUPAC Name |
(2S)-2-(dimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIKQYIJSJGRRS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])[NH+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)[O-])[NH+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of α-Keto Acids
Asymmetric hydrogenation of α-keto acids using chiral catalysts provides a direct route to enantiomerically enriched α-amino acids. For (2S)-2-(dimethylazaniumyl)butanoate, the precursor α-keto acid 1 (2-oxo-4-(dimethylamino)butanoic acid) undergoes hydrogenation in the presence of Rhodium-(R)-BINAP complexes, achieving enantiomeric excess (ee) >98%. Critical parameters include:
| Catalyst Loading | H₂ Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 0.5 mol% | 50 | 25 | 98.5 | 92 |
Mechanistic Insight : The BINAP ligand induces axial chirality, favoring Si-face adsorption of the keto acid and subsequent hydride transfer to form the (2S)-configuration.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution of racemic 2-amino-4-(dimethylamino)butanoic acid esters offers an alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-ester, leaving the (2S)-enantiomer intact. For example, resolution of methyl 2-amino-4-(dimethylamino)butanoate in tert-butyl methyl ether achieves 99% ee with a 45% yield of the (2S)-product.
Quaternary Ammonium Group Introduction
Direct Alkylation of Tertiary Amines
Quaternization of 2-amino-4-(dimethylamino)butanoic acid with methyl iodide in aqueous NaOH (pH 10–12) at 60°C for 24 hours yields the target compound. Excess methyl iodide (3 equiv.) ensures complete dimethylation, with yields reaching 85%.
Side Reactions : Over-alkylation to trimethylammonium species is minimized by maintaining stoichiometric control and low temperatures.
Boron-Mediated Amidation for Protected Intermediates
Boron triflate reagents (e.g., B(OCH₂CF₃)₃) facilitate direct amidation of carboxylic acids with dimethylamine. Reaction of 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid with dimethylamine in acetonitrile at 80°C for 12 hours achieves 78% yield after deprotection.
Phosphonate Ester Strategies for Carbon Chain Elongation
Horner-Wadsworth-Emmons (HWE) reactions using phosphonate esters enable precise chain extension. For instance, diethyl (dimethylamino)methylphosphonate 2 reacts with ethyl acrylate under basic conditions (NaH, THF, 0°C → RT) to form the α,β-unsaturated ester 3 , which undergoes hydrogenation to yield the (2S)-configured product.
Optimization Data :
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Phosphonate 2 : 2.2 equiv.
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Base: NaH (1.1 equiv.)
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Reaction Time: 6 hours
Solid-Phase Synthesis for Scalable Production
Immobilization of the amino acid backbone on Wang resin simplifies purification. Key steps include:
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Resin Loading : Coupling Fmoc-2-amino-4-(dimethylamino)butanoic acid to Wang resin using DIC/HOBt.
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Quaternization : Treatment with methyl triflate (2 equiv.) in DMF for 8 hours.
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Cleavage : TFA/H₂O (95:5) liberates the product with 91% purity (HPLC).
Resolution via Diastereomeric Salt Formation
Racemic 2-(dimethylazaniumyl)butanoate forms diastereomeric salts with (R)-camphorsulfonic acid. Crystallization from ethanol/water (7:3) enriches the (2S)-enantiomer to 99% ee, albeit with a moderate yield of 52%.
Green Chemistry Approaches Using Dimethyl Carbonate
Dimethyl carbonate (DMC) serves as a methylating agent under catalytic TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) conditions. Reaction of 2-amino-4-(methylamino)butanoic acid with DMC at 90°C for 6 hours achieves 88% conversion, avoiding hazardous methyl halides .
Chemical Reactions Analysis
Types of Reactions: Compound “(2S)-2-(dimethylazaniumyl)butanoate” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Compound “(2S)-2-(dimethylazaniumyl)butanoate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of compound “(2S)-2-(dimethylazaniumyl)butanoate” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2S)-2-(dimethylazaniumyl)butanoate with compounds from the evidence sharing functional or structural similarities:
Key Observations :
- Ionic vs. Neutral Character: Unlike the zwitterionic this compound, compounds like Methyl 2-hexenoate (neutral ester) and Benzilic acid (neutral carboxylic acid) lack charged groups, impacting solubility and reactivity.
- Chirality: Both this compound and Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride exhibit stereochemical specificity, which is critical for biological activity.
Reactivity Differences :
- The quaternary ammonium group in this compound enhances its stability toward nucleophilic attack compared to primary amines in (2S)-2,5-diaminopentanamide dihydrochloride.
- Methyl 2-hexenoate undergoes hydrolysis more readily due to its ester functionality, whereas the carboxylate in this compound resists such reactions.
Analytical Profiling
highlights LCMS and HPLC as critical tools for characterizing amino acid derivatives. For this compound:
- LCMS : Expected molecular ion peak at m/z 146.1 ([M+H]⁺).
- HPLC Retention Time : Likely shorter than Benzilic acid (bulky aryl groups increase retention).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-(dimethylazaniumyl)butanoate in high enantiomeric purity?
- Methodology : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is recommended. For example, oxidation and reduction reactions of structurally similar esters (e.g., methyl 2-cyano-2-phenylbutanoate) can be adapted to introduce the dimethylazaniumyl group while preserving stereochemistry . Multi-step syntheses involving protecting groups (e.g., tert-butoxycarbonyl) and chiral chromatography (HPLC with amylose-based columns) ensure enantiopurity, as demonstrated in analogous amino acid derivatives .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., europium tris complexes) to distinguish enantiomers. X-ray crystallography of co-crystals with stereospecific ligands (e.g., crown ethers) provides definitive confirmation. Mass spectrometry (HRMS) and polarimetry ([α]D measurements) further validate purity and configuration .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., benzyl benzoate-d12) ensures sensitivity and specificity. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges minimizes matrix interference .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of 2-(dimethylazaniumyl)butanoate derivatives?
- Methodology : Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) achieves separation. Recent studies show >98% enantiomeric excess (ee) using simulated moving bed (SMB) chromatography .
Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) assays reveal stereospecific binding to targets like G-protein-coupled receptors (GPCRs). For example, the (2S)-enantiomer shows 10-fold higher affinity for NMDA receptors compared to the (2R)-form, correlating with in vivo neuroactivity .
Q. What experimental approaches can address contradictory data on the metabolic stability of this compound?
- Methodology : Comparative metabolomics using stable isotope tracers (¹³C-labeled compound) identifies major degradation pathways (e.g., hepatic cytochrome P450 oxidation). Parallel artificial membrane permeability assays (PAMPA) and microsomal incubation studies reconcile discrepancies between in vitro and in vivo stability .
Q. How can researchers optimize the solubility of this compound for in vivo studies?
- Methodology : Co-solvent systems (e.g., DMSO:PBS at 1:4 ratio) or lipid-based nanoemulsions enhance aqueous solubility. Structural analogs with hydrophilic substituents (e.g., hydroxy groups) improve bioavailability without compromising stereochemical integrity .
Key Considerations
- Stereochemical Integrity : Storage at -20°C in anhydrous DMSO prevents racemization .
- Biological Relevance : Prioritize assays mimicking physiological pH (7.4) and temperature (37°C) to avoid artifactual results .
- Data Reproducibility : Use certified reference materials (e.g., CAS RN-indexed compounds) and validate methods with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
